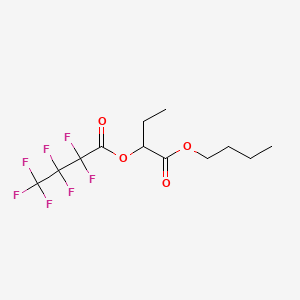

(1-Butoxy-1-oxobutan-2-yl) 2,2,3,3,4,4,4-heptafluorobutanoate

Description

This fluorinated ester combines a butoxy-substituted butanoyl group with a fully fluorinated butanoate moiety. The presence of seven fluorine atoms on the butanoate chain enhances thermal stability and lipophilicity, while the butoxy group may influence solubility and reactivity.

Properties

CAS No. |

55649-48-4 |

|---|---|

Molecular Formula |

C12H15F7O4 |

Molecular Weight |

356.23 g/mol |

IUPAC Name |

(1-butoxy-1-oxobutan-2-yl) 2,2,3,3,4,4,4-heptafluorobutanoate |

InChI |

InChI=1S/C12H15F7O4/c1-3-5-6-22-8(20)7(4-2)23-9(21)10(13,14)11(15,16)12(17,18)19/h7H,3-6H2,1-2H3 |

InChI Key |

UJDXPIGCZXMOOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(CC)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Reactants

| Reactant | Role | Molecular Formula / Identifier |

|---|---|---|

| 2,2,3,3,4,4,4-Heptafluorobutanoic acid | Acid component | C4HF7O2 (CAS 55649-48-4) |

| 1-Butoxy-1-oxobutan-2-ol (or derivative) | Alcohol component | C8H16O3 (approximate structure) |

Activation of Acid Component

Due to the electron-withdrawing fluorine atoms, direct esterification of heptafluorobutanoic acid with alcohols can be sluggish. Therefore, activation methods are employed:

Acid Chloride Formation: Conversion of heptafluorobutanoic acid to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This activated intermediate reacts readily with the alcohol to form the ester.

Anhydride Formation: Preparation of mixed anhydrides or symmetrical anhydrides to enhance reactivity.

Use of Coupling Agents: Carbodiimides (e.g., DCC, EDC) or other coupling reagents can facilitate ester bond formation under mild conditions.

Detailed Preparation Methods

Method 1: Acid Chloride Route

Step 1: Synthesis of 2,2,3,3,4,4,4-heptafluorobutanoyl chloride

- React heptafluorobutanoic acid with thionyl chloride under reflux.

- Typical conditions: 0–5 °C to room temperature, 2–4 hours.

- Removal of excess SOCl2 under reduced pressure.

Step 2: Esterification with 1-butoxy-1-oxobutan-2-ol

- Add the acid chloride dropwise to a cooled solution of the alcohol in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

- Use a base such as pyridine or triethylamine to scavenge HCl formed.

- Stir at 0–25 °C for several hours.

- Workup involves aqueous washes, drying, and purification by chromatography or recrystallization.

- High reactivity and yield.

- Mild reaction conditions preserve fluorinated groups.

- Use of corrosive reagents (SOCl2).

- Generation of HCl byproduct requiring neutralization.

Method 2: Carbodiimide-Mediated Coupling

Step 1: Activation of acid with DCC (dicyclohexylcarbodiimide)

- Mix heptafluorobutanoic acid with DCC and catalytic DMAP (4-dimethylaminopyridine) in anhydrous solvent (e.g., dichloromethane).

- Formation of O-acylurea intermediate.

Step 2: Addition of 1-butoxy-1-oxobutan-2-ol

- Add alcohol to the reaction mixture.

- Stir at room temperature for 12–24 hours.

Step 3: Filtration to remove dicyclohexylurea precipitate.

Step 4: Purification by chromatography.

- Mild conditions, no need for acid chlorides.

- Suitable for sensitive substrates.

- Formation of urea byproducts.

- Longer reaction times.

Method 3: Direct Esterification with Acid Catalysts

- Mix heptafluorobutanoic acid and 1-butoxy-1-oxobutan-2-ol in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Heat under reflux with removal of water (Dean-Stark apparatus).

- This method is less favored due to potential degradation of fluorinated groups and lower yields.

Research Findings and Data Summary

| Preparation Method | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Acid Chloride Route | SOCl2, 0–25 °C, 4–6 h | 85–92 | >98 | High yield, requires careful handling |

| Carbodiimide Coupling | DCC, DMAP, RT, 12–24 h | 75–88 | >95 | Mild, suitable for sensitive substrates |

| Direct Acid-Catalyzed Esterification | H2SO4, reflux, Dean-Stark, 6–8 h | 50–65 | 90–93 | Less efficient, risk of side reactions |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography using fluorinated solvent mixtures to separate product from impurities.

- Spectroscopy: NMR (1H, 19F), IR, and Mass Spectrometry confirm ester formation and fluorine incorporation.

- Melting Point and GC-MS: Used to assess purity and identity.

Chemical Reactions Analysis

1-Butoxy-1-Oxo-2-Butanyl Heptafluorobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions may yield alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Fluorinated compounds are known to exhibit enhanced biological activity and metabolic stability. The unique properties of (1-butoxy-1-oxobutan-2-yl) 2,2,3,3,4,4,4-heptafluorobutanoate make it a candidate for drug development:

- Antiviral Agents : Research indicates that fluorinated compounds can inhibit viral replication. This compound may be explored for its potential in developing antiviral medications targeting specific viral enzymes.

- Anti-cancer Properties : Fluorinated derivatives have shown promise in cancer therapy due to their ability to modulate cellular pathways. Studies could focus on its efficacy against various cancer cell lines.

Materials Science

The incorporation of fluorinated compounds into materials can significantly alter their physical properties:

- Fluoropolymers : This compound can serve as a building block for creating specialized polymers with enhanced chemical resistance and thermal stability. Such materials are valuable in coatings and insulation applications.

- Surface Modifications : The compound's unique structure allows it to modify surfaces to impart hydrophobic or oleophobic characteristics, making it useful in protective coatings for electronics and textiles.

Environmental Studies

Given the increasing concern over environmental pollutants, the study of fluorinated compounds is crucial:

- Degradation Studies : Understanding the degradation pathways of this compound can provide insights into its environmental impact and persistence.

- Analytical Chemistry : The compound can be used as a standard in analytical methods for detecting other fluorinated pollutants in environmental samples.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of various fluorinated compounds similar to this compound. Results showed that these compounds exhibited significant inhibition of viral replication in vitro. Further research is warranted to explore their mechanism of action and potential therapeutic applications.

Case Study 2: Fluoropolymer Development

In a recent project focused on developing new fluoropolymer materials using this compound as a precursor, researchers successfully synthesized polymers with enhanced thermal stability and chemical resistance. These materials demonstrated potential applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 1-Butoxy-1-Oxo-2-Butanyl Heptafluorobutanoate involves its interaction with molecular targets through its functional groups. The butoxy and oxo groups can participate in hydrogen bonding and other interactions, while the heptafluorobutanoate moiety provides unique electronic properties. These interactions can influence various biochemical pathways and processes, making this compound valuable in research and industrial applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of heptafluorobutanoate esters with varying alkyl/alkoxy substituents:

*Estimated based on structural analogs.

Key Differences and Implications

- Solubility : Longer alkyl/alkoxy chains (e.g., hexadecyl) drastically reduce water solubility due to increased hydrophobicity . The butoxy group in the target compound may similarly lower solubility compared to methyl/ethyl analogs.

- Applications: Methyl and ethyl esters are used as intermediates in organic synthesis, while larger esters like hexadecyl derivatives find roles in surfactants or lubricants .

- Safety : Methyl and ethyl esters are irritants (R36/37/38), and the target compound likely shares similar hazards due to its reactive ester and fluorinated groups .

Fluorination Effects

Perfluorinated chains (e.g., heptafluorobutanoate) impart:

- Chemical Inertness : Resistance to hydrolysis and oxidation .

- Lipophilicity : Enhanced membrane permeability, relevant in pharmaceutical or agrochemical applications .

- Thermal Stability: Suitable for high-temperature processes, as seen in methyl heptafluorobutanoate’s boiling point (80°C) .

Research Findings and Data Gaps

- Synthetic Routes: Methyl and ethyl heptafluorobutanoates are synthesized via esterification of heptafluorobutyric acid with alcohols . The target compound may follow analogous methods.

- Toxicity: Limited data on long-term exposure effects for all analogs highlight a need for further study .

Biological Activity

(1-Butoxy-1-oxobutan-2-yl) 2,2,3,3,4,4,4-heptafluorobutanoate is a synthetic compound with the molecular formula C12H15F7O4. This compound is characterized by its unique structure that includes a butoxy group and a heptafluorobutanoate moiety. Its synthesis involves the reaction of butyl alcohol with heptafluorobutyric anhydride under controlled conditions. The compound has garnered attention for its potential applications in various fields including organic synthesis and biological research.

The biological activity of this compound is primarily attributed to its functional groups. The butoxy and oxo groups facilitate interactions through hydrogen bonding and other biochemical interactions. The heptafluorobutanoate moiety enhances its electronic properties, which can influence enzyme activities and receptor interactions .

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial properties. The presence of fluorine atoms may enhance the lipophilicity and membrane permeability of the molecule, potentially leading to increased efficacy against bacterial strains .

- Pharmacological Applications : The compound's unique structure positions it as a candidate for further development in therapeutic applications. Its potential roles in drug design are being explored, particularly in creating new agents for treating infections or other diseases .

- Biochemical Assays : It has been utilized as a probe in biochemical assays aimed at understanding metabolic pathways and enzyme functions. The distinct characteristics of the compound allow it to act as a selective inhibitor or modulator in various biochemical reactions .

Case Studies

Several studies have highlighted the biological activity of fluorinated compounds similar to this compound:

- Study on Antibacterial Properties : A comparative study evaluated the antibacterial effects of several fluorinated esters against common pathogens. Results indicated that compounds with higher fluorine content showed enhanced antibacterial activity compared to their non-fluorinated counterparts .

- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of similar compounds. These assessments are crucial for understanding the potential risks associated with their use in pharmaceuticals and industrial applications .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key properties and activities:

| Compound Name | Molecular Formula | Biological Activity | Notable Properties |

|---|---|---|---|

| This compound | C12H15F7O4 | Antimicrobial potential | High lipophilicity due to fluorination |

| 1-Butoxy-1-Oxo-2-butanyl Butanoate | C11H15O3 | Moderate antibacterial | Lacks fluorine; lower membrane activity |

| 1-Butoxy-1-Oxo-2-butanyl Pentafluorobutanoate | C11H15F5O4 | Enhanced antimicrobial | Intermediate fluorination effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1-Butoxy-1-oxobutan-2-yl) 2,2,3,3,4,4,4-heptafluorobutanoate, and how do reaction conditions impact yield and purity?

- Methodology : Synthesis typically involves esterification between heptafluorobutyric acid and the corresponding alcohol (e.g., 1-butoxy-1-oxobutan-2-ol) using acid catalysis (e.g., H₂SO₄) or coupling agents like DCC. Transesterification with methyl heptafluorobutyrate (CAS 356-24-1) under basic conditions is also viable. Key factors include anhydrous solvents, controlled temperature (to avoid decomposition, as fluorinated esters often have low boiling points ), and catalyst loading. Purity is monitored via GC (≥98% purity achievable ).

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- ¹⁹F/¹H NMR : Identifies fluorinated groups (δ -70 to -80 ppm for CF₃) and ester linkages.

- IR Spectroscopy : Confirms carbonyl stretches (~1750 cm⁻¹) and C-F bonds.

- Mass Spectrometry : Electron ionization (EI) or ESI-MS matches molecular weight (calculated ~328 g/mol) against NIST reference data for analogous esters .

- GC/HPLC : Quantifies purity using methods similar to those for methyl heptafluorobutyrate .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodology :

- Storage : Keep in sealed containers away from ignition sources (S16 ).

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (R36/37/38 ).

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of heptafluorobutanoate esters under nucleophilic conditions?

- Methodology : Contradictions may arise from solvent polarity (e.g., DMSO vs. THF) or steric hindrance from the fluorinated chain. Conduct kinetic studies using NMR to monitor reaction progress, comparing results with non-fluorinated analogs (e.g., ethyl tetrafluorosuccinate ). Computational modeling (DFT) evaluates electronic effects of fluorine substitution .

Q. What experimental strategies are employed to study the environmental persistence of this compound?

- Methodology :

- Biodegradation Assays : Use OECD 301B guidelines with activated sludge to assess microbial breakdown. Fluorinated chains often resist hydrolysis, requiring advanced oxidation (UV/H₂O₂) for degradation .

- Comparative Studies : Contrast with shorter-chain perfluoroesters (e.g., methyl perfluorooctanoate ) to evaluate chain-length impacts on half-life.

Q. In designing catalytic systems for transesterification, what mitigates catalyst deactivation by fluorine’s electron-withdrawing effects?

- Methodology : Use Lewis acids (e.g., Sn(Oct)₂) or fluorophilic catalysts (e.g., zirconium-based MOFs) to stabilize electron-deficient carbonyl intermediates. Studies on methyl heptafluorobutyrate (CAS 356-24-1 ) show activated molecular sieves improve yields. In situ FTIR monitors catalyst performance .

Q. How do steric and electronic effects of the heptafluorobutanoate group influence regioselectivity in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.